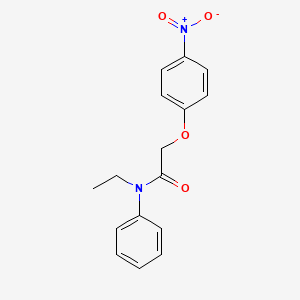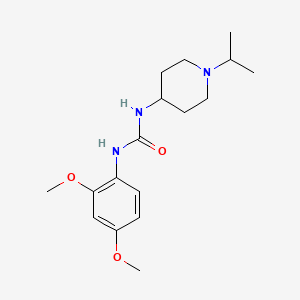![molecular formula C9H6Cl2N2O B5816790 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)
3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties, which make it an attractive candidate for the development of new drugs and therapeutic agents. In
科学研究应用
3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases, making it an attractive candidate for the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the progression of various diseases. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in the regulation of various cellular processes. Additionally, the compound has been shown to inhibit the activity of certain transcription factors, which are proteins that control the expression of genes involved in the progression of various diseases.
Biochemical and Physiological Effects:
3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in various tissues, and protect against neurodegenerative disorders. Additionally, the compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in lab experiments is its high purity and high yield, which make it an ideal candidate for the development of new drugs and therapeutic agents. Additionally, the compound has been extensively studied and optimized, which makes it easier to use in various experimental settings. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are many future directions for the study of 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. One area of focus is the development of new drugs and therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other areas of focus include the optimization of synthesis methods and the study of the compound's potential toxicity and side effects.
Conclusion:
In conclusion, 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound's unique chemical properties make it an attractive candidate for the development of new drugs and therapeutic agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through a variety of methods, including the reaction of 2-amino-3,7-dichloro-4-methylpyrido[1,2-a]pyrimidine with acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of 2-amino-3,7-dichloro-4-methylpyrido[1,2-a]pyrimidine with ethyl chloroformate in the presence of triethylamine. These methods have been extensively studied and optimized to yield high purity and high yield of the desired product.
属性
IUPAC Name |
3,7-dichloro-2-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-5-8(11)9(14)13-4-6(10)2-3-7(13)12-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOJYIJFXRGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)



![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)
![5-methyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5816757.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)


![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)